molecular formula C7H9BrN2S B13173049 3-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,5-thiadiazole

3-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,5-thiadiazole

Cat. No.: B13173049
M. Wt: 233.13 g/mol
InChI Key: HTNJKSYFZMNIHB-UHFFFAOYSA-N
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Description

3-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,5-thiadiazole is an organic compound with the molecular formula C₇H₉BrN₂S. This compound features a cyclopropyl group attached to a bromomethyl group, which is further connected to a thiadiazole ring. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,5-thiadiazole typically involves the reaction of cyclopropylmethyl bromide with thiadiazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine (Et₃N) to facilitate the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,5-thiadiazole can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, although specific conditions and reagents are required.

    Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃), potassium thiocyanate (KSCN), and various amines are commonly used.

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

3-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,5-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,5-thiadiazole involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The thiadiazole ring can participate in redox reactions, potentially affecting cellular pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethyl Bromide: Shares the cyclopropyl and bromomethyl groups but lacks the thiadiazole ring.

    Thiadiazole Derivatives: Compounds like 1,2,5-thiadiazole-3-carboxylic acid share the thiadiazole ring but have different substituents.

Uniqueness

3-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,5-thiadiazole is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H9BrN2S

Molecular Weight

233.13 g/mol

IUPAC Name

3-[[1-(bromomethyl)cyclopropyl]methyl]-1,2,5-thiadiazole

InChI

InChI=1S/C7H9BrN2S/c8-5-7(1-2-7)3-6-4-9-11-10-6/h4H,1-3,5H2

InChI Key

HTNJKSYFZMNIHB-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=NSN=C2)CBr

Origin of Product

United States

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